pyrido[4,3-d]pyrimidin-5-amine
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Description
Pyrido[4,3-d]pyrimidin-5-amine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Safety and Hazards
Future Directions
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of pyrido[4,3-d]pyrimidin-5-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloro-5-nitropyrimidine", "Sodium hydride", "Dimethylformamide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2,4-dichloro-5-nitropyrimidine in the presence of sodium hydride and dimethylformamide to form 2-(2,4-dichloro-5-nitropyrimidin-7-ylamino)pyridine.", "Step 2: The product from step 1 is reduced with ethanol and sodium hydride to form 2-(2,4-dichloro-5-aminopyrimidin-7-ylamino)pyridine.", "Step 3: The product from step 2 is reacted with hydrochloric acid to form 2-(2,4-dichloro-5-aminopyrimidin-7-ylamino)pyridinium chloride.", "Step 4: The product from step 3 is treated with sodium hydroxide and water to form pyrido[4,3-d]pyrimidin-5-amine." ] } | |
CAS No. |
1314916-10-3 |
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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